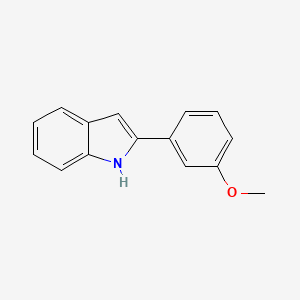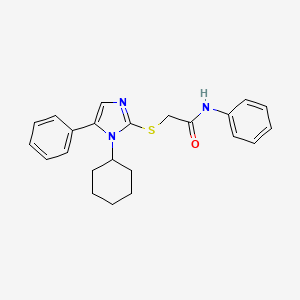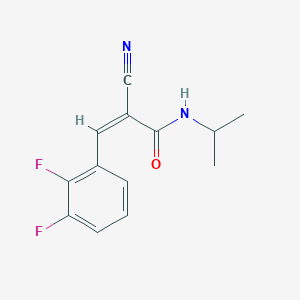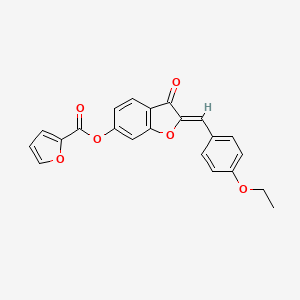![molecular formula C18H17N5O2S B2680226 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1903639-75-7](/img/structure/B2680226.png)
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a thiazole ring, a benzoyl group, a piperazine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. The piperazine ring is incorporated through a nucleophilic substitution reaction, and finally, the pyrimidine ring is added using a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce a benzyl group.
科学的研究の応用
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole, benzoyl, piperazine, and pyrimidine rings.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its target. The piperazine ring can improve the compound’s solubility and bioavailability, while the pyrimidine ring can participate in hydrogen bonding and other interactions with the target.
類似化合物との比較
Similar Compounds
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}benzene
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}quinoline
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyridine
Uniqueness
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrimidine ring distinguishes it from similar compounds, potentially leading to different biological activities and applications.
特性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(14-2-4-15(5-3-14)25-18-21-8-13-26-18)22-9-11-23(12-10-22)17-19-6-1-7-20-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEQPEPJGHLWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)


![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2680162.png)
![3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one](/img/structure/B2680163.png)

![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680165.png)
![3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B2680166.png)
